2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione
Description
Properties
IUPAC Name |
2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)12-9-7-11(8-10-12)20-16-15(19)17(22)13-5-3-4-6-14(13)18(16)23/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGAQTKDYXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293767 | |
| Record name | 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42262-96-4 | |
| Record name | NSC92081 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-(dimethylamino)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups .
Scientific Research Applications
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential antifungal and antimicrobial properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione involves its interaction with cellular components. In biological systems, it can disrupt cellular processes by generating reactive oxygen species (ROS), leading to oxidative stress and cell death. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Planarity and Substituent Effects
- 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione: The dimethylamino group introduces strong electron-donating effects, which may alter the planarity of the naphthoquinone core. Similar compounds, such as 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione, exhibit a planar naphthoquinone system with a dihedral angle of 52.38° between the naphthoquinone and substituted benzene ring .
- Trifluoromethyl analogs: 2-Chloro-3-((3- or 4-(trifluoromethyl)phenyl)amino) derivatives display non-planar conformations with torsion angles of ~30–32° around the N–C(naphthoquinone) bond due to steric and electronic effects of the CF₃ group .
- Halogenated analogs: Compounds like 2-chloro-3-((2,5-difluorobenzyl)amino)naphthalene-1,4-dione (3c) retain planarity but show reduced dihedral angles (e.g., 52.38° in 4-methylanilino vs. 30–32° in CF₃ analogs) .
Hydrogen Bonding and Crystal Packing
- N–H···O/Cl interactions: Common in 2-chloro-3-anilino derivatives, these interactions stabilize crystal structures. For example, 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione forms N–H···O hydrogen bonds with O···N distances of 2.862 Å .
- Morpholinoethyl derivatives: Compounds like 2-chloro-3-((2-morpholinoethyl)amino)naphthalene-1,4-dione (2b) exhibit additional hydrogen bonding via morpholine oxygen, enhancing solubility .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
Table 2: Anticancer Activity of Selected Derivatives
Key Observations :
- Derivatives with methylphenyl or cyanophenyl groups exhibit potent anticancer activity comparable to imatinib in HeLa cells .
- The dimethylamino analog’s activity remains underexplored, but its electron-donating properties may enhance EGFR tyrosine kinase inhibition, as seen in related methoxy-substituted analogs .
Biological Activity
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. Its unique structure, characterized by a naphthalene backbone with a chloro group and a dimethylamino-substituted aniline, endows it with significant biological activity, particularly in the realms of anticancer and antibacterial properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure facilitates both electrophilic and nucleophilic reactions, making it versatile in synthetic organic chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
- Antibacterial Activity : Preliminary studies suggest that this compound may also exhibit antibacterial properties, although further research is needed to elucidate these effects fully.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- EGFR Inhibition : Molecular docking studies indicate that the compound forms stable complexes with EGFR, suggesting a mechanism for its inhibitory action on cancer cell growth.
- Induction of Apoptosis : Research has shown that derivatives of this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. The methods can vary based on desired yield and purity. Common synthetic routes include:
- Electrophilic Substitution Reactions : Utilizing the electron-donating nature of the dimethylamino group to facilitate substitutions.
- Reduction Reactions : Reduction of the naphthoquinone moiety to yield hydroquinone derivatives.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Naphthalene backbone with chloro and dimethylamino substitutions | Anticancer and antibacterial properties |
| 2-Anilino-3-chloro-1,4-naphthoquinone | Similar naphthoquinone structure without dimethylamino group | Anticancer properties |
| Chloroquine | Contains a quinoline structure | Antimalarial |
| Menadione (Vitamin K3) | Naphthoquinone structure with different substitutions | Essential for blood coagulation |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutics.
- Example: A study reported an IC50 value of against FaDu hypopharyngeal tumor cells.
- Mechanistic Studies : Molecular dynamics simulations have provided insights into the binding interactions between the compound and EGFR, highlighting critical amino acid residues involved in binding affinity.
Q & A
Q. How is 2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dione synthesized, and what are the critical reaction conditions?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone (dichlone) with 4-(dimethylamino)aniline. Key steps include:
Anhydrous Conditions : Reactions are conducted in methanol under nitrogen to prevent hydrolysis .
Stoichiometry : A 1:1 molar ratio of dichlone to amine, with NaHCO₃ as a base to neutralize HCl byproducts .
Purification : Crude product is extracted with chloroform and recrystallized to yield red crystals.
Monitoring : Reaction progress tracked via TLC (petroleum ether/ethyl acetate solvent system) .
Q. What spectroscopic and crystallographic techniques are employed for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation) confirms planar naphthoquinone systems and dihedral angles (e.g., 52.38° between naphthoquinone and benzene rings). Hydrogen bonds (N–H⋯O/Cl) stabilize crystal packing .
- NMR/HRMS : ¹H/¹³C NMR (500 MHz, CDCl₃) and high-resolution mass spectrometry validate molecular structure. For example, HRAPCI–MS confirms [M]⁻ at m/z 277.08725 .
- FT-IR : Detects carbonyl (C=O) and amine (N–H) stretches .
Advanced Research Questions
Q. How do structural modifications influence biological activity, particularly anticancer effects?
- Methodological Answer : Substituent effects are analyzed via structure-activity relationship (SAR) studies:
| Compound | Substituent | IC₅₀ (HeLa cells) | Key Feature |
|---|---|---|---|
| 53 | 2-methylpiperidinyl | 16.71 µM | Enhanced lipophilicity |
| 55 | methylphenylamino | 16.71 µM | Improved binding to kinase targets |
| 56 | cyanophenylamino | 16.71 µM | Electron-withdrawing groups modulate redox activity |
- Trend : Bulky substituents (e.g., phenylamino) enhance DNA intercalation, while electron-withdrawing groups (e.g., Cl, CN) stabilize semiquinone radicals for ROS generation .
Q. What challenges arise when correlating in vitro potency with in vivo efficacy?
- Methodological Answer :
- Metabolic Instability : Quinone moieties undergo rapid reduction in vivo, reducing bioavailability. Solutions include prodrug strategies or encapsulation .
- Solubility Limitations : Low aqueous solubility (due to planar aromatic systems) necessitates formulation with surfactants (e.g., PEG-400) .
- Off-Target Effects : ROS generation may cause cytotoxicity in non-cancerous cells. Dose optimization and targeted delivery (e.g., antibody conjugation) are critical .
Q. How do intermolecular interactions in the crystal structure affect stability and solubility?
- Methodological Answer :
- Hydrogen Bonding : N–H⋯O (2.59 Å) and N–H⋯Cl (3.02 Å) interactions enhance thermal stability (melting point: 377–378 K) but reduce solubility in polar solvents .
- π-Stacking : Parallel-displaced π-π interactions (3.8 Å spacing) between naphthoquinone rings improve solid-state stability but hinder dissolution kinetics .
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- Molecular Docking : SMILES strings (e.g.,
C1=CC=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl) model interactions with Caspase-3 (PDB: 1CP3) and Topoisomerase II (PDB: 1ZXM) . - QSAR Models : Hammett constants (σ) of substituents correlate with IC₅₀ values. For example, electron-donating groups (σ < 0) enhance DNA binding affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., HeLa) and assay conditions (e.g., 48-hour incubation) to minimize variability .
- Control Compounds : Include reference drugs (e.g., imatinib) to calibrate potency metrics .
- Mechanistic Validation : Confirm target engagement via Western blot (e.g., Caspase-3 cleavage) or enzymatic assays (e.g., Topoisomerase inhibition) .
Tables for Key Data
Q. Table 1: Crystallographic Data for Structural Analogues
| Compound | Dihedral Angle (°) | Hydrogen Bonds (Å) | Reference |
|---|---|---|---|
| 2-Chloro-3-(4-methylanilino) | 52.38 | N–H⋯O: 2.59 | |
| 2-Chloro-3-(trifluoromethylphenyl) | 30.61 | N–H⋯Cl: 3.02 | |
| 2-Chloro-3-(isopentylamino) | 45.12 | N–H⋯O: 2.60 |
Q. Table 2: Biological Activity of Analogues
| Substituent | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4-(Dimethylamino)anilino | Caspase-3 | 16.71 | Apoptosis induction |
| Phenylamino | Topoisomerase II | 18.50 | DNA cleavage inhibition |
| Cyanophenylamino | ROS generation | 12.30 | Oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
